1-(2-Aminophenyl)-4-chloro-1-butanone
Description
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-(2-aminophenyl)-4-chlorobutan-1-one |
InChI |
InChI=1S/C10H12ClNO/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7,12H2 |
InChI Key |
ZWRCXARKVKXNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Amino-4-hydroxyphenyl)-4-chloro-1-butanone (CAS 313545-13-0)
- Structural Difference : Contains an additional hydroxyl group at the 4-position of the aromatic ring.
- Impact on Properties: Increased polarity and hydrogen bonding capacity compared to the parent compound, enhancing solubility in polar solvents. Potential for oxidative or conjugation reactions involving the hydroxyl group.
- Applications : Likely used in drug discovery for targeting receptors sensitive to hydroxyl motifs .
4-Chloro-1-(2-hydroxyphenyl)-1-butanone
- Structural Difference: The aminophenyl group is replaced by a hydroxyphenyl group.
- Impact on Properties: Reduced basicity due to the absence of an amino group. Hydroxyl group may undergo esterification or glycosylation.
- Applications: Potential as an intermediate in agrochemicals or antioxidants .
1-(5-Bromo-2-hydroxyphenyl)-4-chloro-1-butanone
4-Chloro-1-(2-thienyl)butan-1-one (CAS 43076-59-1)
- Structural Difference: A thienyl (sulfur-containing heterocycle) replaces the aminophenyl group.
- Impact on Properties :
- Introduction of sulfur increases metabolic stability but may reduce solubility.
- Thienyl’s aromaticity differs from benzene, affecting π-π interactions in binding assays.
- Applications : Explored in materials science and as a precursor for heterocyclic drug candidates .
4-Chloro-1-(2,5-difluorophenyl)butan-1-one (CAS 1216260-42-2)
- Structural Difference : Features two fluorine atoms on the aromatic ring.
- Impact on Properties: Fluorine’s electronegativity enhances electron-deficient character, influencing reactivity in nucleophilic substitutions. Improved metabolic stability and bioavailability compared to non-fluorinated analogs.
- Applications : Valuable in fluorinated drug development, particularly in CNS-targeting molecules .
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
- Structural Difference: Contains bromine and chlorine substituents on both the aromatic ring and the butanone chain.
- Multiple halogens increase stability against enzymatic degradation.
- Applications : Investigated in polymer chemistry and as a cross-linking agent .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Routes: Many analogs are synthesized via Claisen condensation, Friedel-Crafts acylation, or nucleophilic substitution. For example, this compound derivatives often require protective groups (e.g., phthalimide) during synthesis to prevent side reactions .
- For instance, triazole-containing analogs show broad-spectrum antimicrobial activity .
Preparation Methods
Reaction Mechanism and Kinetic Analysis
The process proceeds via an E2 elimination mechanism, where the phase-transfer catalyst facilitates hydroxide ion transfer into the organic phase (e.g., ethylene dichloride). This dual-phase system suppresses hydrolysis of the chloro moiety while promoting cyclopropane ring formation. Kinetic studies demonstrate a 250-fold rate enhancement when using methyl tributylammonium chloride (0.025–0.50 molar equivalents) compared to catalyst-free conditions.
Optimization of Reaction Parameters
Table 1 summarizes critical parameters for maximizing yield and minimizing byproducts like 4-hydroxy-1-butanone:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NaOH Equivalents | 1.5–2.5 | 89–92% |
| Catalyst Loading | 0.025–0.10 eq | 90–94% |
| Temperature | 25–40°C | 88–91% |
| Solvent | Ethylene dichloride | 93% |
Notably, exceeding 3.0 equivalents of NaOH induces saponification of the ketone, while temperatures above 40°C accelerate hydrolysis. The patent reports a representative procedure using 32.6 g of this compound, 147.3 g of 20% NaOH, and 0.5 g of methyl tributylammonium chloride, achieving complete conversion within 30 minutes and isolating the product in 92% yield after extractive workup.
Alternative Routes via Reductive Amination
Although less common, reductive amination of 4-chloro-1-(2-nitrophenyl)-1-butanone offers a nitro-to-amine pathway. Hydrogenation over palladium on carbon (Pd/C) in ethanol at 50 psi H₂ reduces the nitro group selectively, preserving the chloro and ketone functionalities. This method, while avoiding strong bases, requires careful control of hydrogen pressure to prevent over-reduction of the carbonyl group.
Comparative studies indicate that this route achieves yields of 70–75%, with impurities arising primarily from incomplete nitro reduction or ketone hydrogenation. Gas chromatography–mass spectrometry (GC-MS) analysis of the crude product typically shows <2% residual nitrophenyl derivatives when using 5% Pd/C at 25°C.
Byproduct Formation and Mitigation Strategies
A major challenge in synthesizing this compound is the formation of 4-hydroxy-1-butanone, a hydrolysis byproduct. Fourier-transform infrared spectroscopy (FTIR) studies identify the hydroxyl stretch (3400 cm⁻¹) and carbonyl peak (1715 cm⁻¹) as diagnostic markers for this impurity.
Strategies to suppress hydrolysis include:
-
Stoichiometric Control : Maintaining NaOH equivalents below 2.5 to limit hydroxide availability for nucleophilic attack.
-
Low-Temperature Operation : Conducting reactions at 0–10°C reduces hydrolysis rates by 40% compared to room temperature.
-
Anhydrous Workup : Immediate separation of the organic phase post-reaction minimizes contact with aqueous media.
Industrial-Scale Production Considerations
For commercial manufacturing, the PTC method is favored due to its scalability and reduced solvent waste. A typical batch process involves:
-
Charging ethylene dichloride, this compound, and catalyst into a reactor.
-
Adding 20% NaOH solution dropwise over 1 hour.
-
Stirring at 30°C for 2 hours.
-
Phase separation, followed by solvent distillation under vacuum.
This protocol achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, with the final product meeting >99% purity by high-performance liquid chromatography (HPLC) .
Q & A
Q. What are the standard synthetic protocols for preparing 1-(2-Aminophenyl)-4-chloro-1-butanone, and how are intermediates purified?
Answer: The compound is typically synthesized via a multi-step route involving:
- Condensation : Reacting 2-aminophenyl precursors with 4-chlorobutanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
- Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces ketone intermediates to secondary alcohols, which are subsequently chlorinated .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the final product. Purity is confirmed via TLC and HPLC (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer: Key methods include:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.4 ppm), the aminophenyl group (δ 4.2 ppm, NH₂), and the chloro-butanone chain (δ 2.8–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (213.66 g/mol) and fragmentation patterns .
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate functional groups .
Q. How is the compound screened for preliminary biological activity in vitro?
Answer: Standard assays include:
- Enzyme inhibition : Testing against kinases or cytochrome P450 isoforms at 10–100 µM concentrations, with IC₅₀ calculated via spectrophotometric methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using 24–72 hr exposure .
- Solubility : Measured in PBS (pH 7.4) or DMSO for dose-response studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Answer: Critical parameters include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/C for hydrogenation) reduce byproducts. Yields increase from 60% to >85% under 50 psi H₂ .
- Solvent polarity : Tetrahydrofuran (THF) enhances intermediate stability compared to DCM, reducing side reactions .
- Temperature control : Maintaining ≤0°C during chlorination prevents decomposition .
Q. What strategies resolve spectral contradictions between theoretical and experimental data (e.g., unexpected NMR shifts)?
Answer:
- Dynamic effects : Rotameric equilibria in the butanone chain cause splitting in ¹H NMR. Variable-temperature NMR (VT-NMR) at –40°C to 80°C stabilizes conformers .
- DFT calculations : Gaussian simulations (B3LYP/6-31G*) predict chemical shifts, identifying discrepancies due to solvent polarity or proton exchange .
Q. How are structure-activity relationships (SAR) analyzed to enhance biological potency?
Answer:
- Analog synthesis : Modifying the aminophenyl group (e.g., electron-withdrawing substituents) or chloro position improves target binding .
- Co-crystallography : X-ray structures with target proteins (e.g., kinases) reveal hydrogen bonding between the amino group and active-site residues .
- Free-Wilson analysis : Quantifies contributions of substituents to activity, guiding lead optimization .
Q. What are the decomposition pathways under physiological conditions, and how are metabolites identified?
Answer:
- Hydrolysis : The chloro-butanone moiety undergoes nucleophilic attack by water, forming 4-hydroxy derivatives. LC-MS/MS detects metabolites in simulated gastric fluid (pH 2.0) .
- Oxidative metabolism : CYP3A4 converts the aminophenyl group to nitroso intermediates, characterized via trapping assays with glutathione .
Q. How are contradictions in published biological data (e.g., varying IC₅₀ values) addressed methodologically?
Answer:
Q. What advanced models predict the compound’s environmental stability and biodegradation?
Answer:
- QSAR models : EPI Suite estimates half-life in soil (t₁/₂ = 120 days) based on logP (2.8) and molecular weight .
- Microcosm studies : Incubation with activated sludge measures microbial degradation via GC-MS .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
